(4-Methylpyridin-2-yl)methanamine hydrochloride
CAS No.: 1257535-59-3
Cat. No.: VC0113721
Molecular Formula: C7H11ClN2
Molecular Weight: 158.629
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1257535-59-3 |
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Molecular Formula | C7H11ClN2 |
Molecular Weight | 158.629 |
IUPAC Name | (4-methylpyridin-2-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C7H10N2.ClH/c1-6-2-3-9-7(4-6)5-8;/h2-4H,5,8H2,1H3;1H |
Standard InChI Key | ACBUTUZFQBPVET-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC=C1)CN.Cl |
Introduction
Chemical Structure and Properties
Structural Features
(4-Methylpyridin-2-yl)methanamine hydrochloride features a six-membered aromatic heterocyclic ring with a nitrogen atom at position 1 (pyridine ring). The compound is characterized by:
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A methyl group at position 4 of the pyridine ring
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A methanamine (CH₂NH₂) group at position 2
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A hydrochloride salt formation
The structural similarity to compounds like 2-[(4-methylpyridin-2-yl)amino]ethan-1-ol hydrochloride provides a basis for understanding its chemical behavior . The presence of the pyridine nitrogen offers basic properties and hydrogen-bonding capabilities, while the methanamine group provides additional functionality for chemical reactions and biological interactions.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be inferred:
Property | Predicted Value |
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Molecular Formula | C₇H₁₀N₂·HCl |
Molecular Weight | Approximately 170.63 g/mol |
Physical State | Solid at room temperature |
Solubility | Likely soluble in water and polar organic solvents |
Melting Point | Estimated 180-220°C (typical for similar hydrochloride salts) |
pKa | Approximately 5-6 for the pyridine nitrogen, 8-9 for the amine group |
Spectroscopic Characteristics
The compound would likely exhibit the following spectroscopic features:
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¹H NMR: Signals for aromatic pyridine protons (7-9 ppm), methyl protons (approximately 2.3-2.5 ppm), methylene protons (approximately 4.0-4.5 ppm), and amine protons (broad signals)
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¹³C NMR: Characteristic signals for the pyridine carbons (145-160 ppm for carbons adjacent to nitrogen), methyl carbon (approximately 20-22 ppm), and methylene carbon (approximately 40-45 ppm)
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Mass Spectrometry: Molecular ion peak corresponding to the free base (M⁺ = 136), with fragmentation patterns involving loss of the amine group
Synthesis Methods
Related Synthetic Pathways
Based on synthesis approaches for similar compounds, several reaction pathways may be applicable:
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From carboxylic acid derivatives: Conversion to an amide followed by reduction with lithium aluminum hydride
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From cyano compounds: Direct reduction of the nitrile group using hydrogen with a suitable catalyst or a strong reducing agent
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From 2-chloro-4-methylpyridine: Nucleophilic substitution with a suitable amine equivalent followed by functional group transformations
Analysis of the synthesis of related compounds suggests that protection/deprotection strategies for the amine group may be necessary during some synthetic routes . For instance, compounds with pyrrole protecting groups on 2-amino pyridine analogues have been removed by refluxing in an aqueous ethanol solution of hydroxylamine hydrochloride .
Structure-Activity Relationships
Key Structural Elements
The biological and chemical behavior of (4-Methylpyridin-2-yl)methanamine hydrochloride is influenced by several structural features:
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Pyridine nitrogen: Acts as a hydrogen bond acceptor and contributes to the compound's basicity
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Primary amine group: Functions as both hydrogen bond donor and acceptor, enhancing water solubility
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Methyl substituent: Affects the electronic distribution within the pyridine ring, potentially influencing binding affinity to biological targets
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Hydrochloride salt form: Improves water solubility and stability compared to the free base
Comparison with Similar Compounds
Research Considerations and Future Directions
Analytical Methods
For comprehensive characterization of (4-Methylpyridin-2-yl)methanamine hydrochloride, the following analytical approaches would be recommended:
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Chromatographic methods: HPLC with UV detection or LC-MS for purity determination
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Spectroscopic techniques: NMR, IR, and mass spectrometry for structural confirmation
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Thermal analysis: DSC and TGA for physical property assessment
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X-ray crystallography: For definitive structural elucidation and solid-state characteristics
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